Pasireotide pamoate

描述

帕西瑞肽帕莫酸是一种合成的长效环状六肽,具有生长抑素样活性。它主要用于治疗库欣病和肢端肥大症。 帕西瑞肽帕莫酸以商品名 Signifor 出售,因其对生长抑素受体,特别是生长抑素受体 5 型具有高亲和力而闻名 .

准备方法

合成路线和反应条件: 帕西瑞肽帕莫酸通过液相全合成法合成。合成涉及三组分缩合策略,其中 Pro 1 -Phe 6 肽键被选为最终环化位置。 使用 N, O -双(三甲基硅烷基)乙酰胺和 N-羟基琥珀酰亚胺酯作为偶联剂合成两个关键片段 .

工业生产方法: 帕西瑞肽帕莫酸的工业生产涉及使用 Fmoc/tBu 保护方案和树脂作为固体载体的固相化学。 然而,这种方法存在局限性,例如缺乏可扩展性和最终产物纯度低 .

化学反应分析

反应类型: 帕西瑞肽帕莫酸经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能导致形成酮或羧酸,而还原可能产生醇或胺。

科学研究应用

作用机制

帕西瑞肽帕莫酸通过与多种生长抑素受体结合发挥作用,与奥曲肽相比,对生长抑素受体 1、3 和 5 的亲和力更高。这些受体的结合和激活抑制促肾上腺皮质激素 (ACTH) 的分泌,从而导致库欣病患者皮质醇分泌减少。 此外,帕西瑞肽帕莫酸比生长抑素更有效地抑制人生长激素、胰高血糖素和胰岛素的释放 .

相似化合物的比较

帕西瑞肽帕莫酸与其他生长抑素类似物(如奥曲肽和兰瑞肽)进行比较。虽然所有这些化合物都靶向生长抑素受体,但帕西瑞肽帕莫酸对生长抑素受体 5 型表现出高得多的结合亲和力。 这种独特的结合特征使帕西瑞肽帕莫酸在治疗库欣病和肢端肥大症等疾病方面更有效 .

类似化合物:

奥曲肽: 另一种生长抑素类似物,对生长抑素受体 5 型的亲和力较低。

兰瑞肽: 一种用于治疗肢端肥大症和神经内分泌肿瘤的生长抑素类似物。

帕西瑞肽帕莫酸对生长抑素受体 5 型的更高亲和力及其更广泛的结合特征使其成为治疗内分泌疾病的独特且有价值的治疗剂。

生物活性

Pasireotide pamoate is a long-acting formulation of pasireotide, a cyclohexapeptide somatostatin analog (SSA). It is primarily used in the treatment of Cushing's disease and acromegaly by inhibiting the secretion of adrenocorticotropic hormone (ACTH), growth hormone (GH), and other hormones through its action on somatostatin receptors (SSTRs). This article delves into the biological activity of this compound, summarizing its pharmacodynamics, efficacy in clinical studies, and mechanisms of action.

Pasireotide exerts its pharmacological effects by binding to multiple somatostatin receptors, specifically SSTR-1, SSTR-2, SSTR-3, and SSTR-5. Its high affinity for SSTR-5 is particularly significant in the context of Cushing's disease, where it inhibits excessive ACTH secretion from pituitary adenomas, leading to reduced cortisol production from the adrenal glands .

Pharmacokinetics

The pharmacokinetics of this compound indicate rapid absorption post-injection with a half-life ranging from 1 to 2 hours. Studies have shown that steady-state plasma concentrations are achieved within five days of administration. The drug demonstrates a dose-proportional response across various dosing regimens .

Cushing's Disease

This compound has been evaluated in several clinical trials for its efficacy in managing Cushing's disease. A notable Phase II study demonstrated that 76% of patients experienced a reduction in urinary free cortisol (UFC) levels after 15 days of treatment with pasireotide .

Case Study Results

| Study | Dosage | Patients | Normalized UFC Levels (%) | Mean Reduction (%) |

|---|---|---|---|---|

| Phase II | 600 µg BID | 39 | 17 (43.6%) | 45% |

| Phase III | 900 µg BID | 103 | 25 (24.3%) | Not specified |

| Long-term follow-up | Varies | 77 | 13 (16.9% for 600 µg) / 25 (29.5% for 900 µg) | Not specified |

In a long-term follow-up study, approximately 50% of patients showed substantial reductions in UFC levels over time, reinforcing the drug's sustained efficacy .

Acromegaly

In patients with acromegaly, pasireotide has shown significant biochemical control compared to other SSAs like octreotide and lanreotide. In one study, the proportion of patients achieving normalized IGF-1 levels at six months was significantly higher in the pasireotide groups versus controls .

Efficacy Comparison Table

| Endpoint | Pasireotide LAR 40 mg | Pasireotide LAR 60 mg | Active Control |

|---|---|---|---|

| Normal IGF-1 (%) at 24 weeks | 24.6% (16/65) | 26.2% (26/65) | N/A |

| GH < 2.5 µg/L (%) at 24 weeks | 35.4% (23/65) | 43.1% (28/65) | 13.2% (9/68) |

| Tumor volume reduction >25% (%) at 24 weeks | 18.5% (12/65) | 10.8% (7/65) | 1.5% (1/68) |

Safety Profile

While pasireotide is generally well-tolerated, some adverse effects have been noted, including hyperglycemia and gastrointestinal disturbances. In clinical trials, management strategies for pasireotide-induced hyperglycemia have been explored, demonstrating the need for careful monitoring and potential adjunctive therapies .

Summary of Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Hyperglycemia | Variable |

| Diabetes Mellitus | Low |

| Gastrointestinal Issues | Moderate |

属性

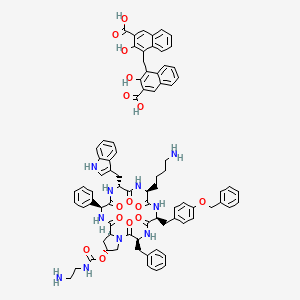

IUPAC Name |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXBEUMRBMAVDP-QKXVGOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H82N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396091-79-5 | |

| Record name | Pasireotide pamoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASIREOTIDE PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F55A7UZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。